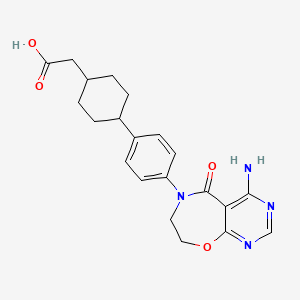

PF-04620110

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVVQZHMFVFGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677361 | |

| Record name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109276-89-2 | |

| Record name | PF-04620110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1109276892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04620110 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04620110 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ4M18RLJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-04620110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of PF-04620110, a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1). The information presented herein is curated from key preclinical studies to support researchers, scientists, and drug development professionals in understanding its therapeutic potential.

Core Mechanism of Action: Potent and Selective DGAT1 Inhibition

PF-04620110 exerts its primary pharmacological effect through the direct inhibition of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2][3] DGAT1 is a key enzyme in the metabolic pathway responsible for the final step of triglyceride (TG) biosynthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2][4] By inhibiting DGAT1, PF-04620110 effectively blocks the synthesis of triglycerides.

Quantitative Inhibition Profile

The inhibitory potency and selectivity of PF-04620110 have been well-characterized in various assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species/System | Reference |

| DGAT1 IC₅₀ | 19 nM | Human | [1][2][5][3] |

| Triglyceride Synthesis IC₅₀ | 8 nM | Human HT-29 Cells | [5][3] |

| Selectivity over DGAT2 | >1000-fold | Human | [1] |

| Selectivity over other enzymes | >100-fold | Human/Mouse | [5][3] |

No significant activity was observed against a broad panel of other enzymes, ion channels, and receptors.[1]

Signaling Pathway of PF-04620110's Core Action

The following diagram illustrates the central mechanism of PF-04620110 in the triglyceride synthesis pathway.

References

- 1. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PF-04620110: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04620110 is a potent, selective, and orally bioavailable inhibitor of acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1), an enzyme that catalyzes the final step in triglyceride biosynthesis.[1][2][3][4] Developed by Pfizer, this compound has been investigated as a potential therapeutic agent for the treatment of obesity and type 2 diabetes.[1][2][5] Its mechanism of action involves the direct inhibition of DGAT-1, leading to a reduction in triglyceride synthesis and subsequent lowering of plasma triglyceride levels.[3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of PF-04620110, including its biological activity, pharmacokinetic profile, and the experimental protocols used for its evaluation.

Introduction

The rising prevalence of obesity and type 2 diabetes presents a significant global health challenge. A key pathological feature of these metabolic disorders is the dysregulation of lipid metabolism, particularly the excessive accumulation of triglycerides in various tissues. Acyl-CoA:diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising therapeutic target as it plays a crucial role in the final and committed step of triglyceride synthesis.[1][2][4] Genetic knockout studies in mice have demonstrated that the absence of DGAT-1 confers resistance to diet-induced obesity and enhances insulin sensitivity.[1][2] These findings have spurred the development of small molecule inhibitors of DGAT-1, such as PF-04620110.

Mechanism of Action and Signaling Pathway

PF-04620110 exerts its pharmacological effect by selectively inhibiting the DGAT-1 enzyme. This enzyme is a member of the membrane-bound O-acyltransferase (MBOAT) family and is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). By blocking this terminal step, PF-04620110 effectively reduces the biosynthesis of new triglycerides.

Quantitative Biological Data

The biological activity and pharmacokinetic properties of PF-04620110 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Biological Activity

| Parameter | Species | Value | Reference |

| DGAT-1 IC50 | Human | 19 nM | [1][2][3][6] |

| Triglyceride Synthesis IC50 | HT-29 cells | 8 nM | [3] |

| Selectivity vs. DGAT-2 | Human | >1000-fold | [6] |

| Passive Permeability | 1 x 10-6 cm/s | [3] |

Table 2: Preclinical Pharmacokinetics in Rats

| Parameter | Route | Dose | Value | Reference |

| Bioavailability | Oral | 5 mg/kg | 100% | [1] |

| Half-life (t1/2) | Oral | 5 mg/kg | 6.8 h | [1] |

| Plasma Clearance | 6.7 mL/min/kg | [1] | ||

| Volume of Distribution | 1.8 L/kg | [1] |

Table 3: In Vivo Efficacy in a Rat Lipid Challenge Model

| Dose (Oral) | Plasma Triglyceride Reduction | Time Point | Reference |

| ≥0.1 mg/kg | Statistically significant | 2 hours post-lipid challenge | [1][3] |

Synthesis of PF-04620110

The synthesis of PF-04620110 is a multi-step process involving the construction of the core pyrimidooxazepinone ring system followed by the attachment of the substituted cyclohexylacetic acid side chain. A detailed synthetic scheme is provided below.[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide methodologies for key experiments cited in the characterization of PF-04620110.

DGAT-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGAT-1.

Materials:

-

Human DGAT-1 enzyme (recombinant)

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

[14C]-Oleoyl-CoA

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2)

-

PF-04620110 or other test compounds

-

Scintillation fluid and counter

Procedure:

-

Prepare a stock solution of PF-04620110 in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine the assay buffer, DGAT-1 enzyme, and varying concentrations of PF-04620110.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrates, DAG and [14C]-Oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) with gentle agitation.

-

Terminate the reaction by adding a quench solution (e.g., chloroform/methanol).

-

Extract the lipid products and quantify the amount of [14C]-labeled triglyceride formed using a scintillation counter.

-

Calculate the percent inhibition at each concentration of PF-04620110 and determine the IC50 value by non-linear regression analysis.

In Vivo Triglyceride Tolerance Test in Rats

This in vivo assay evaluates the effect of a test compound on postprandial hyperlipidemia.

Procedure:

-

Fast male Sprague-Dawley rats overnight.

-

Collect a baseline blood sample (t=0).

-

Administer PF-04620110 or vehicle (e.g., 0.5% methylcellulose) orally at the desired doses.

-

After 30 minutes, administer an oral lipid challenge, such as corn oil.

-

Collect blood samples at various time points post-lipid challenge (e.g., 1, 2, and 4 hours).

-

Separate plasma from the blood samples.

-

Measure plasma triglyceride concentrations using a commercial assay kit.

-

Calculate the change in plasma triglyceride levels from baseline for each treatment group and assess the statistical significance of any reductions compared to the vehicle control group.

Pharmacokinetic Analysis in Rats

This protocol outlines the determination of PF-04620110 concentrations in rat plasma following administration.

Materials:

-

Rat plasma samples from a pharmacokinetic study

-

Acetonitrile

-

Internal standard (e.g., imipramine)

-

LC-MS/MS system with a C18 column

Procedure:

-

To a plasma sample, add acetonitrile containing the internal standard to precipitate proteins.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

Inject an aliquot of the supernatant onto the LC-MS/MS system.

-

Separate PF-04620110 and the internal standard using a C18 column with a suitable mobile phase (e.g., acetonitrile and ammonium formate buffer).[4]

-

Detect and quantify the analytes using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode.[4]

-

Construct a calibration curve using standards of known concentrations and determine the concentration of PF-04620110 in the plasma samples.

-

Calculate pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution using appropriate software.

Conclusion

PF-04620110 is a well-characterized DGAT-1 inhibitor with potent in vitro activity and excellent in vivo efficacy in preclinical models.[1][2][3] Its high selectivity and favorable pharmacokinetic profile made it a promising candidate for further development. The data and protocols presented in this whitepaper provide a comprehensive technical overview of PF-04620110, which can serve as a valuable resource for researchers in the fields of metabolic diseases and drug discovery.

References

- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]

PF-04620110: A Deep Dive into its DGAT-1 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-04620110, a potent and orally bioavailable inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). DGAT-1 is a key enzyme in the final step of triglyceride synthesis, making it an attractive target for therapeutic intervention in metabolic diseases.[1][2] This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to offer a thorough understanding of PF-04620110's interaction with its primary target and its specificity against other enzymes.

Executive Summary

PF-04620110 is a highly selective inhibitor of DGAT-1 with a potent inhibitory concentration (IC50) of 19 nM.[1][3][4] Its selectivity is a critical attribute, minimizing the potential for off-target effects and associated toxicities. This guide demonstrates that PF-04620110 exhibits a selectivity of over 100-fold, and in some cases over 1000-fold, against a range of other lipid-processing enzymes, including the closely related DGAT-2.[2][3] The data presented herein underscores the precision with which PF-04620110 targets the triglyceride synthesis pathway.

Quantitative Selectivity Profile

The inhibitory activity of PF-04620110 against DGAT-1 and a panel of off-target enzymes has been quantified through various in vitro assays. The following tables summarize the available IC50 data, providing a clear comparison of the compound's potency and selectivity.

Table 1: Potency of PF-04620110 against DGAT-1

| Target Enzyme | IC50 (nM) | Cell Line (for cellular assay) |

| Human DGAT-1 (enzymatic assay) | 19 | N/A |

| Triglyceride Synthesis (cellular assay) | 8 | HT-29 |

Source:[3]

Table 2: Selectivity Profile of PF-04620110 against Off-Target Enzymes

| Off-Target Enzyme | Species | IC50 (µM) | Fold Selectivity vs. DGAT-1 |

| DGAT-2 | Human | > 10 | > 526 |

| Acyl-CoA:cholesterol acyltransferase-1 (ACAT-1) | Human | > 10 | > 526 |

| Acyl-CoA:wax alcohol acyltransferase-1 (AWAT-1) | Human | > 10 | > 526 |

| Acyl-CoA:wax alcohol acyltransferase-2 (AWAT-2) | Human | > 10 | > 526 |

| Acyl-CoA:monacylglycerol acyltransferase-2 (MGAT-2) | Human | > 10 | > 526 |

| Acyl-CoA:monacylglycerol acyltransferase-3 (MGAT-3) | Human | > 10 | > 526 |

| MGAT-1 | Mouse | > 10 | > 526 |

Furthermore, PF-04620110 was tested against a broader panel of 200 enzymes, ion channels, and receptors, where it showed no significant activity (IC50 > 10 µM), confirming its high specificity for DGAT-1.[1]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Triglyceride Synthesis Pathway and the Point of Inhibition by PF-04620110.

Caption: General Workflow for DGAT-1 Inhibitor Selectivity Screening.

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments cited for determining the potency and selectivity of PF-04620110.

DGAT-1 Enzymatic Assay (In Vitro)

This assay quantifies the direct inhibitory effect of PF-04620110 on the enzymatic activity of DGAT-1.

-

Enzyme Source: Microsomal preparations from cells engineered to overexpress human DGAT-1 are commonly used.

-

Substrates: The assay typically utilizes diacylglycerol (DAG) and a radiolabeled or fluorescently tagged acyl-CoA (e.g., [14C]oleoyl-CoA) as substrates.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH (around 7.4-7.5) containing necessary co-factors like MgCl2 is used.

-

Procedure:

-

The DGAT-1 containing microsomes are pre-incubated with varying concentrations of PF-04620110.

-

The enzymatic reaction is initiated by the addition of the substrates.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated, and the newly synthesized radiolabeled triglycerides are separated from the unreacted substrates, often using thin-layer chromatography (TLC).

-

The amount of product formed is quantified using scintillation counting.

-

-

Data Analysis: The IC50 value, representing the concentration of PF-04620110 required to inhibit 50% of the DGAT-1 activity, is calculated from the dose-response curve.

Cellular Triglyceride Synthesis Assay

This assay assesses the ability of PF-04620110 to inhibit triglyceride synthesis within a cellular context.

-

Cell Line: The human colon adenocarcinoma cell line, HT-29, is frequently used as it expresses DGAT-1.

-

Substrates: Cells are typically incubated with a radiolabeled precursor for triglyceride synthesis, such as [14C]-glycerol or [3H]-oleic acid.

-

Procedure:

-

HT-29 cells are cultured to a suitable confluency.

-

The cells are pre-treated with various concentrations of PF-04620110.

-

Radiolabeled substrate is added to the culture medium.

-

After an incubation period, the cells are harvested, and lipids are extracted.

-

The radiolabeled triglycerides are separated from other lipid species via TLC.

-

The amount of incorporated radioactivity into the triglyceride fraction is measured.

-

-

Data Analysis: The IC50 value for the inhibition of cellular triglyceride synthesis is determined from the resulting dose-response data.

Off-Target Enzyme Selectivity Assays (General Protocol)

To determine the selectivity of PF-04620110, its inhibitory activity is tested against a panel of related enzymes. The general protocol is similar to the DGAT-1 enzymatic assay, with modifications to the enzyme source and substrates.

-

Enzyme Sources: Microsomal preparations from cells overexpressing the specific human or mouse off-target enzyme (e.g., DGAT-2, ACAT-1, AWAT-1/2, MGAT-2/3).

-

Substrates: Specific substrates for each enzyme are used. For example:

-

ACAT-1: Acyl-CoA and cholesterol.

-

AWAT-1/2: Acyl-CoA and a long-chain fatty alcohol.

-

MGAT-2/3: Acyl-CoA and monoacylglycerol.

-

-

Procedure: The assay is conducted in a similar manner to the DGAT-1 enzymatic assay, with PF-04620110 being tested across a range of concentrations.

-

Data Analysis: The IC50 values for the off-target enzymes are determined. A high IC50 value (e.g., >10 µM) indicates weak or no inhibition, thus demonstrating the selectivity of the compound for DGAT-1.

Conclusion

The data and methodologies presented in this technical guide conclusively demonstrate that PF-04620110 is a potent and highly selective inhibitor of DGAT-1. Its robust selectivity against DGAT-2 and a wide array of other lipid-metabolizing enzymes is a key characteristic that has supported its advancement into clinical studies. This high degree of selectivity is crucial for minimizing off-target effects and provides a strong rationale for its therapeutic potential in managing diseases characterized by dysregulated triglyceride metabolism.

References

- 1. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 4. A new assay procedure for monoglyceride acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-04620110: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04620110 is a potent and highly selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3] Developed as a potential therapeutic agent for metabolic diseases such as obesity and type 2 diabetes, PF-04620110 has demonstrated significant efficacy in preclinical models by reducing plasma triglyceride levels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PF-04620110. Detailed experimental protocols for its synthesis and evaluation are provided, along with a summary of its pharmacokinetic profile. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and practical application in research settings.

Chemical Structure and Properties

PF-04620110, with the IUPAC name trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1][4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid, is a complex heterocyclic molecule.[1] Its structure is characterized by a pyrimido[5,4-f][1][4]oxazepine core linked to a phenylcyclohexaneacetic acid moiety.

Table 1: Chemical Identifiers and Properties of PF-04620110

| Property | Value | Reference |

| IUPAC Name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1][4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | [1] |

| Molecular Formula | C21H24N4O4 | [1] |

| Molecular Weight | 396.44 g/mol | [1] |

| CAS Number | 1109276-89-2 | [1] |

| SMILES String | Nc1ncnc2OCCN(C(=O)c12)c3ccc(cc3)[C@@H]4CC--INVALID-LINK--CC(O)=O | [5] |

| InChI Key | GEVVQZHMFVFGLN-HDJSIYSDSA-N | [5] |

Table 2: Physicochemical Properties of PF-04620110

| Property | Value | Reference |

| Appearance | White to beige powder | [5] |

| Solubility | DMSO: up to 49 mg/mL (123.6 mM) | [2] |

| Water: Insoluble | [2] | |

| Ethanol: Insoluble | [2] | |

| pKa (Strongest Acidic) | 5.03 | [4] |

| pKa (Strongest Basic) | 4.41 | [4] |

| LogD (pH 7.4) | -0.15 | [1] |

| Polar Surface Area | 118.64 Ų | [4] |

Mechanism of Action and Signaling Pathway

PF-04620110 is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT-1).[1][2] DGAT-1 catalyzes the final and committed step in the biosynthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2] By inhibiting DGAT-1, PF-04620110 effectively blocks the synthesis of new triglycerides.[5] This mechanism is particularly relevant in the context of metabolic diseases characterized by excess lipid accumulation.

The primary signaling pathway affected by PF-04620110 is the triglyceride synthesis pathway, also known as the Kennedy pathway.

Biological Activity and Pharmacokinetics

PF-04620110 exhibits high potency and selectivity for DGAT-1. In vitro studies have demonstrated its ability to inhibit triglyceride synthesis in cell-based assays. Preclinical pharmacokinetic studies in rats have shown that PF-04620110 is orally bioavailable.

Table 3: In Vitro Biological Activity of PF-04620110

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| DGAT-1 IC50 | 19 nM | Human DGAT-1 | [1][2] |

| DGAT-2 IC50 | >30,000 nM | Human DGAT-2 | [1] |

| Triglyceride Synthesis IC50 | 8 nM | HT-29 cells | [1][6] |

Table 4: Pharmacokinetic Parameters of PF-04620110 in Rats

| Parameter | Value | Dosing | Reference |

| Bioavailability | 100% | 5 mg/kg, oral | [1] |

| Cmax | 2130 ng/mL | 5 mg/kg, oral | [1] |

| Tmax | 3.2 h | 5 mg/kg, oral | [1] |

| AUC0-inf | 16700 ng·h/mL | 5 mg/kg, oral | [1] |

| Clearance | 6.7 mL/min/kg | 1 mg/kg, intravenous | [1] |

| Volume of Distribution | 1.8 L/kg | 1 mg/kg, intravenous | [1] |

| Half-life | 6.8 h | 5 mg/kg, oral | [1] |

Experimental Protocols

Synthesis of PF-04620110

The synthesis of PF-04620110 is a multi-step process. A generalized workflow is depicted below. For detailed reagents and conditions, refer to Dow et al., 2011.[1]

In Vitro DGAT-1 Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against DGAT-1.

Materials:

-

Human DGAT-1 enzyme (microsomal preparation)

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

[14C]Oleoyl-CoA

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 15 mM MgCl2)

-

PF-04620110 or other test compounds

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare serial dilutions of PF-04620110 in DMSO.

-

In a reaction tube, add the assay buffer, DGAT-1 enzyme preparation, and the test compound solution.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of DOG and [14C]Oleoyl-CoA.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction by adding a solution of 2-propanol/heptane/water (80:20:2, v/v/v).

-

Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

-

Spot the organic phase onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 70:30:1, v/v/v).

-

Visualize the radiolabeled triglycerides by autoradiography.

-

Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Triglyceride Synthesis Assay in HT-29 Cells

This cell-based assay measures the effect of PF-04620110 on triglyceride synthesis in a whole-cell environment.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

[14C]Oleic acid complexed to bovine serum albumin (BSA)

-

PF-04620110 or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane/isopropanol, 3:2, v/v)

-

TLC plates

-

Scintillation counter

Procedure:

-

Seed HT-29 cells in 24-well plates and grow to confluence.

-

Wash the cells with PBS and pre-incubate with serum-free medium containing various concentrations of PF-04620110 for 1 hour.

-

Add [14C]Oleic acid-BSA complex to each well and incubate for 4 hours.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the total lipids using hexane/isopropanol.

-

Separate the lipid classes by TLC as described in the enzyme inhibition assay.

-

Quantify the amount of radioactivity incorporated into triglycerides using a scintillation counter.

-

Determine the IC50 value for the inhibition of triglyceride synthesis.

In Vivo Oral Lipid Tolerance Test in Rats

This in vivo model assesses the effect of PF-04620110 on postprandial triglyceride levels.

Materials:

-

Male Sprague-Dawley rats

-

PF-04620110 formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

-

Corn oil

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Triglyceride assay kit

Procedure:

-

Fast the rats overnight (approximately 16 hours) with free access to water.

-

Administer PF-04620110 or vehicle orally by gavage.

-

After 1 hour, administer an oral bolus of corn oil (e.g., 5 mL/kg).

-

Collect blood samples from the tail vein at baseline (pre-dose) and at various time points post-corn oil administration (e.g., 1, 2, 4, 6, and 8 hours).

-

Separate the plasma by centrifugation.

-

Measure the plasma triglyceride concentrations using a commercial assay kit.

-

Calculate the area under the curve (AUC) for the plasma triglyceride concentration-time profile for each treatment group.

-

Evaluate the statistical significance of the reduction in triglyceride AUC by the test compound compared to the vehicle control.

Conclusion

PF-04620110 is a well-characterized, potent, and selective DGAT-1 inhibitor with demonstrated in vitro and in vivo activity. Its ability to reduce triglyceride synthesis and lower plasma triglyceride levels makes it a valuable research tool for studying lipid metabolism and a potential therapeutic candidate for metabolic disorders. The information and protocols provided in this guide are intended to support further investigation into the biological effects and therapeutic potential of PF-04620110.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PF-04620110 on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-04620110 is a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. Developed by Pfizer, this compound has been investigated for its potential to modulate lipid metabolism, with implications for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the effects of PF-04620110 on lipid metabolism, summarizing key preclinical and clinical findings. It details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathway. While specific quantitative outcomes from clinical trials are not publicly detailed, this guide consolidates the existing knowledge to inform further research and development in this area.

Mechanism of Action: DGAT1 Inhibition

PF-04620110 exerts its effects on lipid metabolism by specifically inhibiting the enzyme Diacylglycerol Acyltransferase-1 (DGAT1). DGAT1 catalyzes the final and rate-limiting step in the triglyceride biosynthesis pathway, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TAG).[1][2] By blocking this step, PF-04620110 effectively reduces the synthesis of new triglycerides.

DGAT1 is highly expressed in the small intestine, where it plays a key role in the absorption and re-esterification of dietary fats into triglycerides for packaging into chylomicrons. It is also present in other tissues, including the liver and adipose tissue, where it contributes to triglyceride storage. The inhibition of DGAT1 is therefore expected to primarily impact postprandial (after a meal) triglyceride levels by limiting the absorption of dietary fats.

PF-04620110 is a highly selective inhibitor of DGAT1, with a reported in vitro 50% inhibitory concentration (IC50) of 19 nM.[3][4] This high selectivity minimizes off-target effects and underscores its targeted mechanism of action.

Preclinical and Clinical Data on Lipid Metabolism

Preclinical Studies

Preclinical investigations in rodent models have demonstrated the potent effects of PF-04620110 on lipid metabolism. The primary outcome observed was a significant reduction in plasma triglyceride levels, particularly following a lipid challenge.

Table 1: Preclinical Efficacy of PF-04620110 in a Rat Oral Lipid Tolerance Test [3]

| Dose of PF-04620110 | Route of Administration | Challenge | Key Finding |

| 0.1 mg/kg | Oral | Corn oil bolus | Statistically significant reduction in plasma triglyceride excursion at 2 hours post-challenge. |

| 1 mg/kg | Oral | Corn oil bolus | Statistically significant reduction in plasma triglyceride excursion at 2 hours post-challenge. |

| 10 mg/kg | Oral | Corn oil bolus | Statistically significant reduction in plasma triglyceride excursion at 2 hours post-challenge. |

Clinical Studies

PF-04620110 has been evaluated in Phase I clinical trials in healthy, overweight, and obese volunteers to assess its safety, tolerability, and pharmacokinetic profile. Two key studies are:

-

NCT00799006 (Study B0961001): A Single Dose Study of PF-04620110 in Overweight and Obese, Otherwise Healthy Volunteers.[5]

-

NCT00959426 (Study B0961002): A Multiple Dose Study of PF-04620110 in Overweight and Obese, Otherwise Healthy Volunteers.[5]

While the primary endpoint of these studies was safety, they also explored the pharmacodynamic effects on lipid metabolism.[5] Publicly available data from these trials are limited regarding specific quantitative changes in lipid profiles. However, the studies assessed the effects of a range of oral doses of PF-04620110.

Table 2: Overview of PF-04620110 Phase I Clinical Trials [5]

| Clinical Trial Identifier | Study Title | Doses of PF-04620110 Tested | Key Lipid-Related Outcome Measures |

| NCT00799006 (B0961001) | A Single Dose Study of PF-04620110 in Overweight and Obese, Otherwise Healthy Volunteers | 0.3, 1, 3, 7, 10, and 21 mg | Postprandial triglyceride levels following a high-fat meal |

| NCT00959426 (B0961002) | A Multiple Dose Study of PF-04620110 in Overweight and Obese, Otherwise Healthy Volunteers | 5, 10, and 14 mg (daily) | Changes in fasting and postprandial lipid profiles (triglycerides, LDL, HDL, free fatty acids) |

Although specific percentage reductions in triglycerides, LDL, HDL, and free fatty acids are not detailed in the available literature, the progression of PF-04620110 to these clinical trials was based on its demonstrated ability to reduce plasma triglyceride levels in preclinical models.[3][4]

Signaling Pathways and Experimental Workflows

DGAT1 Signaling Pathway and Inhibition by PF-04620110

The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and the point of intervention for PF-04620110.

Experimental Workflow for Preclinical Oral Lipid Tolerance Test

The following diagram outlines a typical workflow for an oral lipid tolerance test in a preclinical rodent model to evaluate the efficacy of a DGAT1 inhibitor like PF-04620110.

Detailed Experimental Protocols

In Vitro DGAT1 Enzyme Activity Assay (Representative Protocol)

This protocol describes a common method to assess the inhibitory activity of a compound on DGAT1 in vitro.

Objective: To determine the IC50 value of PF-04620110 against human DGAT1.

Materials:

-

Human DGAT1 enzyme (recombinant or from microsomal preparations)

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

[14C]-Oleoyl-CoA (radiolabeled substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 10 mM MgCl2, and 1 mg/mL bovine serum albumin)

-

PF-04620110 in a suitable solvent (e.g., DMSO)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

-

Prepare serial dilutions of PF-04620110 in the assay buffer.

-

In a reaction tube, add the DGAT1 enzyme preparation, the test compound (or vehicle control), and DAG.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [14C]-Oleoyl-CoA.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a solution of isopropanol:heptane:water.

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram.

-

Visualize the radiolabeled triglyceride spots using autoradiography or a phosphorimager.

-

Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PF-04620110 and determine the IC50 value.

In Vivo Oral Lipid Tolerance Test in Rodents (Representative Protocol)

This protocol outlines a standard procedure for an oral lipid tolerance test in rats to evaluate the in vivo efficacy of PF-04620110.

Objective: To assess the effect of PF-04620110 on postprandial triglyceride levels in rats.

Materials:

-

Male Sprague-Dawley rats

-

PF-04620110

-

Vehicle (e.g., 0.5% methylcellulose)

-

Corn oil (or other lipid source)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Triglyceride assay kit

Procedure:

-

Fast the rats overnight (approximately 16 hours) with free access to water.

-

Randomly assign the rats to different treatment groups (vehicle control and various doses of PF-04620110).

-

Administer the vehicle or PF-04620110 orally (p.o.) by gavage.

-

After a set time (e.g., 30-60 minutes), collect a baseline blood sample (t=0).

-

Administer an oral bolus of corn oil (e.g., 5 mL/kg) to all rats.

-

Collect blood samples at specified time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).

-

Process the blood samples to obtain plasma.

-

Measure the triglyceride concentrations in the plasma samples using a commercial assay kit.

-

Plot the plasma triglyceride concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the triglyceride excursion and compare the values between the PF-04620110-treated groups and the vehicle control group.

Human Oral Fat Tolerance Test (Representative Protocol)

This protocol describes a general approach for conducting an oral fat tolerance test in a clinical setting to evaluate the effect of a drug like PF-04620110 on postprandial lipemia.

Objective: To determine the impact of PF-04620110 on the postprandial triglyceride response in human subjects.

Materials:

-

Standardized high-fat meal (e.g., a liquid meal with a defined composition of fat, carbohydrate, and protein)

-

PF-04620110 or placebo capsules

-

Blood collection supplies

-

Equipment for lipid profile analysis (triglycerides, LDL, HDL, free fatty acids)

Procedure:

-

Subjects fast overnight for at least 12 hours.

-

A baseline blood sample is collected.

-

Subjects ingest the investigational product (PF-04620110 or placebo).

-

After a specified time (e.g., 60 minutes), subjects consume the standardized high-fat meal within a set timeframe (e.g., 15 minutes).

-

Serial blood samples are collected at regular intervals for up to 8 hours post-meal (e.g., every hour).

-

Plasma or serum is separated from the blood samples.

-

A full lipid profile (total cholesterol, LDL-cholesterol, HDL-cholesterol, triglycerides, and free fatty acids) is determined for each time point.

-

The postprandial lipid curves are plotted, and parameters such as the peak concentration (Cmax), time to peak concentration (Tmax), and the incremental area under the curve (iAUC) are calculated and compared between the treatment and placebo groups.

Lipidomic Analysis using Mass Spectrometry (General Overview)

Lipidomic analysis provides a comprehensive profile of the different lipid species in a biological sample.

Objective: To identify and quantify changes in the lipidome of plasma samples from subjects treated with PF-04620110.

Methodology:

-

Lipid Extraction: Lipids are extracted from plasma samples using a solvent system, such as a mixture of chloroform and methanol (Folch or Bligh-Dyer methods).

-

Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using liquid chromatography (LC), often ultra-high-performance liquid chromatography (UHPLC) for better resolution.

-

Mass Spectrometry (MS) Analysis: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer. High-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) are commonly used to accurately determine the mass-to-charge ratio (m/z) of the lipid molecules.

-

Tandem Mass Spectrometry (MS/MS): For structural elucidation, precursor ions are fragmented, and the resulting fragment ions are analyzed to identify the specific fatty acid chains and their positions on the glycerol backbone.

-

Data Analysis: The raw data is processed using specialized software to identify and quantify individual lipid species by comparing the experimental data to lipid databases. Statistical analysis is then performed to identify significant differences in the lipid profiles between the PF-04620110 and placebo groups.

Conclusion

PF-04620110 is a potent and selective DGAT1 inhibitor that has demonstrated a clear effect on lipid metabolism, primarily by reducing triglyceride synthesis and absorption. Preclinical studies have consistently shown its ability to lower postprandial triglyceride levels. While detailed quantitative data from its Phase I clinical trials are not publicly available, the progression to human studies indicates a promising preclinical profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on DGAT1 inhibitors and the broader field of lipid metabolism. Further disclosure of clinical trial data would be invaluable for a more complete assessment of the therapeutic potential of PF-04620110.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of Triglyceride Synthesis by PF-04620110: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04620110 is a highly potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.[1][2][3][4][5] This document provides a comprehensive technical guide on the mechanism of action of PF-04620110, its inhibitory effects on triglyceride synthesis, and detailed experimental protocols for assessing its activity. The information presented is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction

Elevated levels of triglycerides are a hallmark of dyslipidemia and are closely associated with an increased risk of cardiovascular disease, obesity, and type 2 diabetes.[1] Acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes catalyze the final, committed step in the biosynthesis of triglycerides.[1][2][3][6] Of the two known isoforms, DGAT-1 has emerged as a promising therapeutic target. Genetic knockout of DGAT-1 in mice has been shown to confer resistance to diet-induced obesity and enhance insulin sensitivity.[1][2][3] PF-04620110 was developed as a potent and selective inhibitor of DGAT-1 to pharmacologically replicate these beneficial metabolic effects.[1][2][3]

Mechanism of Action: Inhibition of DGAT-1

PF-04620110 exerts its effects by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is located in the endoplasmic reticulum and catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. By blocking this crucial step, PF-04620110 effectively reduces the synthesis of new triglycerides.

Signaling Pathway of Triglyceride Synthesis

Caption: Triglyceride synthesis pathway and the inhibitory action of PF-04620110 on DGAT-1.

Quantitative Data on Inhibitory Activity

The inhibitory potency of PF-04620110 has been characterized in both enzymatic and cell-based assays. Furthermore, its efficacy in reducing plasma triglycerides has been demonstrated in preclinical in vivo models.

Table 1: In Vitro Inhibitory Activity of PF-04620110

| Assay Type | Target/Cell Line | IC50 (nM) | Selectivity vs. DGAT-2 | Reference |

| Enzymatic Assay | Human DGAT-1 | 19 | >1500-fold | [1][2][3] |

| Cell-Based Assay | HT-29 (Triglyceride Synthesis) | 8 | - | [4] |

Table 2: In Vivo Efficacy of PF-04620110 in a Rat Oral Lipid Tolerance Test

| Dose (mg/kg, oral) | Animal Model | Time Point | Effect on Plasma Triglycerides | Reference |

| 0.1 | Sprague-Dawley Rats | 2 hours post lipid challenge | Statistically significant reduction | [1][2] |

| 1 | Sprague-Dawley Rats | 2 hours post lipid challenge | Statistically significant reduction | [1][2] |

| 10 | Sprague-Dawley Rats | 2 hours post lipid challenge | Statistically significant reduction | [1][2] |

Detailed Experimental Protocols

In Vitro DGAT-1 Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of PF-04620110 against DGAT-1.

Objective: To measure the IC50 of PF-04620110 for the inhibition of human DGAT-1.

Materials:

-

Human DGAT-1 enzyme (recombinant)

-

¹⁴C-labeled oleoyl-CoA

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation cocktail

-

Microplate reader

Workflow:

Caption: Workflow for the in vitro DGAT-1 inhibition assay.

Procedure:

-

Prepare serial dilutions of PF-04620110 in a suitable solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, DGAT-1 enzyme, and the diluted PF-04620110 or vehicle control.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrates: DAG and ¹⁴C-labeled oleoyl-CoA.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a suitable stop solution (e.g., isopropanol/heptane/water mixture).

-

Add a scintillation cocktail and measure the radioactivity of the formed ¹⁴C-labeled triglycerides using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of PF-04620110 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents

This protocol describes a general procedure for an oral lipid tolerance test in rodents to evaluate the in vivo efficacy of PF-04620110.

Objective: To assess the effect of PF-04620110 on postprandial plasma triglyceride levels following an oral lipid challenge.

Materials:

-

PF-04620110

-

Vehicle (e.g., 0.5% methylcellulose)

-

Lipid source (e.g., corn oil or olive oil)

-

Sprague-Dawley rats or C57BL/6 mice

-

Blood collection supplies (e.g., EDTA tubes)

-

Triglyceride assay kit

Workflow:

Caption: Workflow for the in vivo oral lipid tolerance test.

Procedure:

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Administer PF-04620110 or vehicle orally at the desired doses (e.g., 0.1, 1, 10 mg/kg).[1][2]

-

After a specified pre-treatment period (e.g., 30-60 minutes), administer an oral bolus of a lipid source (e.g., 5-10 ml/kg of corn oil).[1]

-

Collect blood samples at baseline (pre-lipid challenge) and at various time points post-lipid challenge (e.g., 1, 2, and 4 hours).[1]

-

Separate the plasma by centrifugation.

-

Measure the plasma triglyceride concentrations using a commercial assay kit.

-

Analyze the data by comparing the triglyceride excursion in the PF-04620110-treated groups to the vehicle-treated control group. The area under the curve (AUC) for the triglyceride response can also be calculated.

Conclusion

PF-04620110 is a potent and selective inhibitor of DGAT-1 that effectively reduces triglyceride synthesis in both in vitro and in vivo settings. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models highlight its potential as a therapeutic agent for metabolic disorders characterized by hypertriglyceridemia. The experimental protocols provided herein offer a standardized approach for the evaluation of PF-04620110 and other DGAT-1 inhibitors. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.

References

- 1. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PF 04620110 | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]

- 6. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Technical Guide to PF-04620110: A Potent and Selective DGAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for PF-04620110, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1). The information compiled herein, including quantitative data, detailed experimental methodologies, and pathway diagrams, is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease and drug discovery.

Core Mechanism of Action

PF-04620110 exerts its pharmacological effect by selectively inhibiting the DGAT-1 enzyme. DGAT-1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and acyl-CoA into triglycerides (TAG)[1]. By blocking this step, PF-04620110 effectively reduces the synthesis and subsequent secretion of triglycerides. This mechanism of action has been demonstrated to be relevant for the potential treatment of type II diabetes and obesity[1].

Signaling Pathway

Caption: Mechanism of action of PF-04620110 in inhibiting DGAT-1 mediated triglyceride synthesis.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of PF-04620110.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/System | Value | Reference |

| DGAT-1 IC50 | Human | 19 nM | [1][2][3][4] |

| DGAT-2 IC50 | Human | >10,000 nM | [2] |

| Selectivity | DGAT-2 vs DGAT-1 | >1000-fold | [2] |

| Other Targets | Broad panel of enzymes, ion channels, and receptors | No significant activity | [2] |

Table 2: Cellular Activity

| Assay | Cell Line | IC50 | Reference |

| Triglyceride Synthesis Inhibition | HT-29 (human colon adenocarcinoma) | 8 nM | [3] |

Table 3: Rat Pharmacokinetic Profile

| Parameter | Dose | Value | Reference |

| Oral Bioavailability | 5 mg/kg | 100% | [1] |

| Plasma Clearance | 5 mg/kg (oral) | 6.7 mL/min/kg | [1] |

| Volume of Distribution | 5 mg/kg (oral) | 1.8 L/kg | [1] |

| Half-life | 5 mg/kg (oral) | 6.8 h | [1] |

Table 4: In Vivo Efficacy in Rodent Models

| Animal Model | Dosing | Effect | Reference |

| Rat Lipid Challenge Model | ≥0.1 mg/kg (oral) | Reduction in plasma triglyceride levels | [1][3] |

| db/db Mice (Type 2 Diabetes Model) | 0.3, 3, and 15 mg/kg for 21 days | Significant reduction in hepatic triglycerides | [5] |

| High-Fat Diet-Induced Diabetic Mice | 3 mg/kg for 4 weeks | Reduced plasma IL-1β and IL-18; reduced fasting blood glucose | [6] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro DGAT-1 Enzyme Inhibition Assay

This assay determines the inhibitory activity of PF-04620110 on the DGAT-1 enzyme.

Workflow:

References

- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of PF-04620110 on NLRP3 Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the interplay between PF-04620110, a potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, and the NLRP3 inflammasome. While primarily investigated for its therapeutic potential in metabolic disorders, emerging evidence indicates that PF-04620110 exerts a significant inhibitory effect on the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide array of inflammatory diseases. This document details the molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the relevant biological pathways to serve as a valuable resource for researchers in immunology and drug development.

Introduction to PF-04620110 and the NLRP3 Inflammasome

PF-04620110 is an orally bioavailable small molecule that selectively inhibits DGAT1, an enzyme crucial for the final step of triglyceride synthesis.[1][2][3][4] Its primary mechanism of action involves the reduction of triglyceride levels, which has been a focal point for its development as a potential treatment for type 2 diabetes and obesity.[1][2][3][4]

The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells, primarily macrophages, that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[5][6][7] Its activation is a critical step in the innate immune response, leading to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[5][6][7] Dysregulation of the NLRP3 inflammasome is associated with a range of chronic inflammatory and autoimmune diseases.

Recent studies have revealed an intriguing secondary role for PF-04620110 in suppressing the activation of the NLRP3 inflammasome, particularly in the context of fatty acid-induced inflammation.[8] This suggests a potential therapeutic application for PF-04620110 beyond metabolic disorders, extending into the realm of inflammatory diseases.

Mechanism of Action: How PF-04620110 Modulates NLRP3 Inflammasome Activation

The inhibitory effect of PF-04620110 on the NLRP3 inflammasome is linked to its primary function as a DGAT1 inhibitor. The prevailing hypothesis is that by blocking DGAT1, PF-04620110 reduces the synthesis of triglycerides.[8] This reduction in triglyceride accumulation within macrophages is thought to prevent the downstream cellular stress signals that typically trigger NLRP3 inflammasome activation, such as potassium (K+) efflux.[8]

Specifically, PF-04620110 has been shown to inhibit the formation of ASC (Apoptosis-associated speck-like protein containing a CARD) specks, which are large protein aggregates crucial for the assembly and activation of the NLRP3 inflammasome.[8] By preventing ASC speck formation, PF-04620110 effectively halts the downstream cascade leading to caspase-1 activation and the subsequent maturation and release of IL-1β and IL-18.[8] It is important to note that PF-04620110's inhibitory action is specific to the NLRP3 inflammasome and does not affect other inflammasomes like NLRC4 or AIM2.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of PF-04620110 on NLRP3 inflammasome activation and related biological markers.

Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation by PF-04620110 in Macrophages

| Parameter | Treatment Conditions | Result | Reference |

| IL-1β Secretion | LPS-primed BMDMs + Palmitate-BSA, treated with PF-04620110 (50 µM) | Significant reduction in IL-1β secretion compared to vehicle control. | [8] |

| LPS-primed BMDMs + Palmitate-BSA, dose-dependent treatment with PF-04620110 | Dose-dependent suppression of IL-1β secretion. | [8] | |

| LPS-primed BMDMs + Nigericin or ATP, treated with PF-04620110 (50 µM) | Significant decrease in IL-1β secretion compared to vehicle control. | [8] | |

| IL-18 Secretion | LPS-primed BMDMs + Palmitate-BSA, treated with PF-04620110 (50 µM) | Significant reduction in IL-18 secretion compared to vehicle control. | [8] |

| LPS-primed BMDMs + Nigericin or ATP, treated with PF-04620110 (50 µM) | Significant decrease in IL-18 secretion compared to vehicle control. | [8] | |

| Triglyceride (TG) Synthesis | LPS-primed BMDMs + Palmitate-BSA, treated with PF-04620110 | Significant reduction in TG levels compared to vehicle control. | [8] |

| LPS-primed BMDMs + Palmitate-BSA, dose-dependent treatment with PF-04620110 | Dose-dependent reduction in TG synthesis. | [8] | |

| ASC Speck Formation | LPS-primed BMDMs + Palmitate-BSA, treated with PF-04620110 | Inhibition of ASC speck formation. | [8] |

| Potassium (K+) Efflux | LPS-primed BMDMs + Palmitate-BSA, treated with PF-04620110 | Inhibition of K+ efflux. | [8] |

BMDMs: Bone Marrow-Derived Macrophages LPS: Lipopolysaccharide BSA: Bovine Serum Albumin ATP: Adenosine Triphosphate

Table 2: In Vivo Effects of PF-04620110 in a High-Fat Diet (HFD) Mouse Model

| Parameter | Treatment Conditions | Result | Reference |

| Plasma IL-1β Levels | Wild-type mice on HFD treated with PF-04620110 | Lower plasma levels of IL-1β compared to vehicle-treated control mice. | [8] |

| Plasma IL-18 Levels | Wild-type mice on HFD treated with PF-04620110 | Lower plasma levels of IL-18 compared to vehicle-treated control mice. | [8] |

| Blood Glucose Levels | Wild-type mice on HFD treated with PF-04620110 | Reduction in fasting and basal blood glucose levels relative to vehicle control. | [8] |

Table 3: Potency and Selectivity of PF-04620110

| Parameter | Value | Reference |

| DGAT-1 IC50 | 19 nM | [3][4][9] |

| Triglyceride Synthesis IC50 (HT-29 cells) | 8 nM | [9] |

| Selectivity over DGAT-2 | >1000-fold | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of PF-04620110 and NLRP3 inflammasome research.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in BMDMs.[1][10]

Materials:

-

Bone marrow cells isolated from mice

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

PF-04620110

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Procedure:

-

BMDM Differentiation: Culture bone marrow cells in DMEM supplemented with M-CSF for 7 days to differentiate them into macrophages.

-

Cell Seeding: Seed the differentiated BMDMs into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime the BMDMs by treating them with 1 µg/mL of LPS for 4 hours.

-

Inhibitor Treatment: After priming, wash the cells with PBS and then pre-treat with PF-04620110 at the desired concentrations (or vehicle control) for 1-2 hours.

-

Activation (Signal 2): Stimulate the cells with a specific NLRP3 activator, such as 10 µM nigericin for 45 minutes or 5 mM ATP for 30 minutes.

-

Sample Collection: After stimulation, centrifuge the plates and collect the supernatants for downstream analysis of cytokine secretion (e.g., IL-1β ELISA). Cell lysates can also be prepared for immunoblot analysis.

ASC Speck Visualization by Immunofluorescence

This protocol details the method for visualizing ASC speck formation, a hallmark of inflammasome activation.[11][12][13][14][15]

Materials:

-

BMDMs cultured on glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

-

Primary antibody: Rabbit anti-ASC

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture and treat BMDMs on coverslips as described in Protocol 4.1.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS and stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells a final three times with PBS, mount the coverslips onto glass slides using mounting medium, and visualize using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent foci within the cytoplasm.

Caspase-1 Activity Assay

This protocol outlines a fluorometric assay to measure the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.[16][17][18][19]

Materials:

-

Cell lysates or supernatants from treated cells (Protocol 4.1)

-

Caspase-1 substrate (e.g., YVAD-AFC)

-

Assay buffer

-

Fluorometer or microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or use the collected supernatants from the inflammasome activation protocol.

-

Assay Reaction: In a 96-well black plate, add the cell lysate/supernatant, assay buffer, and the caspase-1 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Data Analysis: The increase in fluorescence intensity is proportional to the caspase-1 activity in the sample.

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes the quantification of secreted IL-1β in cell culture supernatants.[20][21][22][23][24]

Materials:

-

Cell culture supernatants from treated cells (Protocol 4.1)

-

Human or mouse IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the IL-1β capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add the cell culture supernatants and a serial dilution of the IL-1β standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated IL-1β detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color change is observed.

-

Reaction Stoppage and Absorbance Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the samples.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: Mechanism of PF-04620110-mediated NLRP3 inhibition.

Caption: In vitro experimental workflow for studying PF-04620110.

Conclusion and Future Directions

The evidence presented in this technical guide strongly indicates that PF-04620110, in addition to its role as a DGAT1 inhibitor, is a potent modulator of the NLRP3 inflammasome. By mitigating fatty acid-induced cellular stress, PF-04620110 effectively suppresses a key inflammatory pathway. This dual functionality opens up exciting new avenues for the therapeutic application of PF-04620110 in a host of inflammatory conditions where NLRP3 inflammasome hyperactivation is a contributing factor.

Future research should focus on elucidating the precise molecular links between triglyceride metabolism and NLRP3 activation. Further in vivo studies are warranted to explore the efficacy of PF-04620110 in various models of inflammatory disease. The detailed protocols and compiled data within this guide are intended to facilitate these future investigations and accelerate the potential translation of these findings into novel therapeutic strategies.

References

- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PF-04620110, a Potent Antidiabetic Agent, Suppresses Fatty Acid-Induced NLRP3 Inflammasome Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]

- 11. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. adipogen.com [adipogen.com]

- 13. Immunofluorescent Staining for ASC Speck Formation [bio-protocol.org]

- 14. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 17. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 18. promega.com [promega.com]

- 19. bosterbio.com [bosterbio.com]

- 20. stemcell.com [stemcell.com]

- 21. researchgate.net [researchgate.net]

- 22. adipogen.com [adipogen.com]

- 23. IL-1 beta ELISA Kits [thermofisher.com]

- 24. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.com]

Safety and Toxicity Profile of PF-04620110: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of PF-04620110, a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1). The development of PF-04620110 was discontinued due to an adverse safety profile observed in early-phase clinical trials. This document summarizes the available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and logical frameworks related to its safety and toxicity.

Introduction

PF-04620110 was investigated as a potential therapeutic agent for type 2 diabetes. Its mechanism of action involves the inhibition of DGAT-1, an enzyme responsible for the final step in triglyceride synthesis.[1] While preclinical studies showed promising pharmacological activity, clinical development was halted due to safety concerns, primarily related to gastrointestinal adverse events.[2][3]

Preclinical Safety and Toxicology

Preclinical evaluation of PF-04620110 included in vitro and in vivo studies to assess its safety profile.

In Vitro Toxicology

Genotoxicity: PF-04620110 was evaluated for its mutagenic potential using the bacterial reverse mutation assay (Ames test). The compound tested negative, indicating a lack of mutagenic activity in this assay.[4]

In Vivo Toxicology and Safety Pharmacology

Animal studies were conducted to understand the compound's effects in a biological system.

Pharmacology and Selectivity: PF-04620110 is a potent inhibitor of human DGAT-1 with a high degree of selectivity over DGAT-2.[4][5] This selectivity is a key aspect of its design, though as discussed later, on-target inhibition of DGAT-1 in the gastrointestinal tract is the likely cause of the observed toxicity.

Cardiovascular Safety: In preclinical cardiovascular studies in rats, PF-04620110 did not show any effects on heart rate.[4]

Gastrointestinal Toxicity in Animal Models: A study in mice investigating the effects of DGAT1 and DGAT2 inhibition found that the simultaneous administration of a selective DGAT1 inhibitor (PF-04620110) and a DGAT2 inhibitor induced severe watery diarrhea and, in some cases, death.[6] This effect was accompanied by intestinal injury and barrier failure.[6] While PF-04620110 is selective for DGAT1, this study highlights the critical role of DGAT enzymes in maintaining intestinal homeostasis.

Quantitative Preclinical Data Summary

| Parameter | Species/System | Result | Reference |

| DGAT-1 IC50 | Human | 19 nM | [4][5] |

| DGAT-2 IC50 | Human | > 10 µM | [4] |

| Genotoxicity (Ames Test) | In vitro | Negative | [4] |

| Cardiovascular Effects (Heart Rate) | Rat | No effect | [4] |

Note: Detailed quantitative data from repeat-dose toxicology studies in animals, such as No-Observed-Adverse-Effect-Levels (NOAELs), are not publicly available in the reviewed literature.

Clinical Safety and Tolerability

PF-04620110 underwent Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.

Clinical Trial Overview

Two key Phase I, randomized, double-blind, placebo-controlled trials were conducted:

-

NCT00799006: A single-dose study in overweight and obese, otherwise healthy volunteers.[2]

-

NCT00959426: A multiple-dose study in overweight and obese, otherwise healthy volunteers.[2]

Adverse Events

The primary reason for the discontinuation of PF-04620110 development was its adverse safety profile, specifically common gastrointestinal side effects.[2][3]

Summary of Clinical Adverse Events

| Adverse Event | Study Population | Doses Administered | Severity | Frequency | Reference |

| Diarrhea | Healthy Volunteers | 0.3, 1, 3, 5, 7, 10, 14, and 21 mg | Not specified in detail | Common | [2] |

| Nausea | Healthy Volunteers | 0.3, 1, 3, 5, 7, 10, 14, and 21 mg | Not specified in detail | Common | [2] |

| Vomiting | Healthy Volunteers | 0.3, 1, 3, 5, 7, 10, 14, and 21 mg | Not specified in detail | Common | [2] |

Note: A detailed quantitative breakdown of the incidence and severity of these adverse events at each dose level is not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of PF-04620110 are not fully available in the public domain. However, based on standard practices, the following methodologies are likely to have been employed.

Ames Test (Bacterial Reverse Mutation Assay)

Purpose: To assess the mutagenic potential of a substance. Methodology:

-

Several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli), which carry mutations in genes involved in histidine or tryptophan synthesis, are used.

-

These bacteria are exposed to PF-04620110 at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar medium lacking the specific amino acid they cannot synthesize.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

-

A significant increase in the number of revertant colonies compared to the control group indicates a mutagenic potential.

In Vivo Rodent Safety Pharmacology and Toxicology Studies